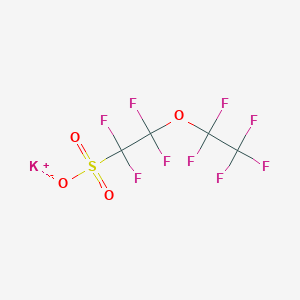

Potassium perfluoro(2-ethoxyethane)sulfonate

説明

The exact mass of the compound Potassium perfluoro(2-ethoxy)sulfonate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

potassium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S.K/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLOPVLXVNLHIC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382074 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117205-07-9 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Perfluoro(2-ethoxyethane)sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate (CAS Number: 117205-07-9) is a fluorinated organic compound belonging to the vast family of per- and polyfluoroalkyl substances (PFAS).[1][2] Structurally, it is the potassium salt of perfluoro(2-ethoxyethane)sulfonic acid. This guide provides a comprehensive overview of its chemical properties, available toxicological data, and insights into its molecular behavior based on current scientific literature.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, based on information from chemical suppliers and safety data sheets, the following properties have been identified.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Potassium 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate | [3] |

| CAS Number | 117205-07-9 | [1][2][4] |

| Molecular Formula | C4F9KO4S | [1][2][4] |

| Molecular Weight | 354.19 g/mol | [1][4] |

| Appearance | Solid | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.96970 | [3] |

Note: Specific experimental values for melting point, boiling point, and solubility were not available in the reviewed literature.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a retracted article provides a general indication of the synthetic strategies for a similar alternative perfluorinated compound. The main reactions involved oxidation by sulfonyl chloride, chlorination, and electrolytic fluorination, suggesting that these methods could be applicable for industrial-scale production.[6]

Characterization of similar potassium polyfluoroalken-1-yltrifluoroborates has been performed using 1H, 11B, 19F Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7] For the analysis of perfluoroalkyl sulfonates in environmental samples, techniques such as ¹⁹F NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) with suppressed conductivity detection have been developed.[8]

Molecular Behavior and Surfactant Properties

A recent study utilized molecular dynamics simulations to investigate the distribution and behavior of this compound at a water/gas interface.[9][10][11] This computational study provides insights into its properties as a surfactant.

The key findings from the molecular dynamics simulation include:

-

Spontaneous Migration to the Interface : The perfluoro(2-ethoxyethane)sulfonate anion (PES⁻) spontaneously moves from the bulk water to the water/gas interface.[9][10]

-

Orientation at the Interface : At equilibrium, the hydrophobic fluorocarbon chain of the PES⁻ anion predominantly faces the gas phase, while the hydrophilic sulfonate group remains in the water phase.[10]

-

Intermolecular Interactions : The primary interaction between the PES⁻ anion and water molecules is through hydrogen bonds formed between the oxygen atoms of the sulfonic acid group and the hydrogen atoms of water. The potassium cation (K⁺) interacts with water molecules primarily through van der Waals forces.[10]

This behavior is characteristic of surfactants, which reduce surface tension at interfaces.

Toxicological Profile and Safety Information

General Toxicity of Ether-PFAS:

Ether-PFAS are a class of perfluoropolyethers used as processing aids in manufacturing various perfluorinated polymeric materials.[12][13] While data on many specific ether-PFAS compounds are sparse, they are emerging as a class of concern due to their environmental persistence and potential for bioaccumulation.[13] Some studies suggest that certain ether-PFAS, like ADONA, may be less toxic than legacy PFAS such as PFOA.[13]

General Health Advisories for PFAS:

The U.S. Environmental Protection Agency (EPA) has noted that exposure to certain levels of PFAS may be linked to a variety of health effects, including:

-

Reproductive and developmental issues[14]

-

Increased risk of some cancers[14]

-

Reduced immune system function[14]

-

Interference with hormones[14]

-

Increased cholesterol levels[14]

Safety and Handling:

According to safety data sheets, this compound is classified as an irritant.[1] The following hazard and precautionary statements are associated with this compound:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Recommended precautionary measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation when handling the substance.[15] In case of contact with skin or eyes, rinsing with plenty of water is advised.[15]

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of this compound are not available in the reviewed scientific literature. However, a general workflow for studying the stability of PFAS in various solvents can be adapted for this compound.

General Workflow for PFAS Stability Testing: This protocol is based on a study investigating the stability of various PFAS in different solvents.[16]

Caption: General workflow for assessing the stability of a PFAS compound in different solvents.

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any biological signaling pathways. Research on the biological activity of PFAS has shown that some compounds can interact with nuclear receptors such as PPARα, CAR, and PXR, which are involved in regulating lipid metabolism and xenobiotic responses. However, it is important to note that these findings are for other PFAS compounds and cannot be directly extrapolated to this compound without specific experimental evidence.

Due to the lack of available data on specific signaling pathways affected by this compound, a corresponding diagram cannot be generated at this time. Further research is required to elucidate the specific biological effects and mechanisms of action for this compound.

Conclusion

This compound is a member of the ether-PFAS family with identified surfactant properties. While basic chemical information is available, there is a significant lack of detailed experimental data on its physicochemical properties and specific toxicological profile. The broader health concerns associated with PFAS as a class highlight the need for further investigation into the biological effects of individual compounds like this compound. Future research should focus on determining its key physical and chemical characteristics through standardized experimental protocols and elucidating its potential interactions with biological systems to better understand its safety profile and environmental impact.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 3. CAS#:117205-07-9 | Potassium perfluoro(2-ethoxyethane)sulphonate | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. 117205-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Retracted Article: Design, synthesis, and evaluation of a highly effective and safe perfluoro-alternative with a “weak site”: potassium 1,1,2,2,3,3,4,4-octafluoro-4-(perfluorobutoxy)butane-1-sulfonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. redalyc.org [redalyc.org]

- 9. Investigating the Distribution of Potassium Perfluoro (2-Ethoxyethane) Sulfonic Acid in Water/Gas Systems using Molecular Dynamics Method [hrcak.srce.hr]

- 10. scispace.com [scispace.com]

- 11. Unveiling the Behavior of Perfluoro (2-Ethoxyethane) Sulfonic Aci...: Ingenta Connect [ingentaconnect.com]

- 12. Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. synquestlabs.com [synquestlabs.com]

- 16. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Potassium perfluoro(2-ethoxyethane)sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for Potassium perfluoro(2-ethoxyethane)sulfonate, a fluorinated compound of interest in various scientific and industrial applications. The synthesis is a multi-step process involving the preparation of a hydrocarbon precursor, subsequent perfluorination via electrochemical methods, and final conversion to the desired potassium salt. This document outlines the experimental protocols, presents quantitative data from analogous syntheses, and provides visual representations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three primary stages:

-

Synthesis of the Precursor: 2-Ethoxyethanesulfonyl Chloride: This initial step involves the formation of the hydrocarbon sulfonyl chloride, which serves as the starting material for the fluorination process.

-

Electrochemical Fluorination (ECF): The hydrocarbon sulfonyl chloride is converted to its perfluorinated counterpart, perfluoro(2-ethoxyethane)sulfonyl fluoride, using the Simons electrochemical fluorination process.

-

Hydrolysis to the Potassium Salt: The final step involves the hydrolysis of the perfluorinated sulfonyl fluoride intermediate to yield the target compound, this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Ethoxyethanesulfonyl Chloride

This stage is a two-step process starting from the commercially available 2-ethoxyethanethiol.

Step 1: Synthesis of 2-Ethoxyethanethiol

A plausible route to 2-ethoxyethanethiol, if not commercially available, involves a Williamson ether synthesis followed by conversion to the thiol.[1][2]

Step 2: Oxidative Chlorination of 2-Ethoxyethanethiol

The thiol is converted to the corresponding sulfonyl chloride through oxidative chlorination.

Experimental Protocol: Oxidative Chlorination of 2-Ethoxyethanethiol

-

Materials:

-

2-Ethoxyethanethiol

-

Chlorine gas

-

Glacial acetic acid

-

Water

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, a solution of 2-ethoxyethanethiol in glacial acetic acid is prepared.

-

The flask is cooled in an ice bath to maintain a temperature of 0-5 °C.

-

A slow stream of chlorine gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

The reaction is monitored by gas chromatography (GC) until the starting thiol is consumed.

-

Once the reaction is complete, the mixture is poured onto crushed ice to precipitate the 2-ethoxyethanesulfonyl chloride.

-

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

-

Stage 2: Electrochemical Fluorination (ECF) of 2-Ethoxyethanesulfonyl Chloride

The Simons process is employed for the perfluorination of the sulfonyl chloride.[3] This process involves the electrolysis of a solution of the organic compound in anhydrous hydrogen fluoride.[3]

Experimental Protocol: Electrochemical Fluorination

-

Apparatus: A Simons electrochemical fluorination cell consisting of a nickel anode and a steel cathode, housed in a vessel resistant to hydrogen fluoride. The cell is equipped with a reflux condenser, a gas outlet, and an inlet for the organic feed.

-

Electrolyte: Anhydrous hydrogen fluoride (aHF).

-

Procedure:

-

The ECF cell is charged with anhydrous hydrogen fluoride.

-

A solution of 2-ethoxyethanesulfonyl chloride in aHF is introduced into the cell.

-

A direct current is passed through the cell at a potential of 5-6 V.[3] The temperature is maintained at a low level, typically around 0 °C.

-

The gaseous products, including hydrogen gas and any volatile fluorinated compounds, are passed through a condenser to return the aHF to the cell.

-

The process is continued until the desired degree of fluorination is achieved. The progress can be monitored by analyzing samples of the cell contents.

-

Upon completion, the crude perfluoro(2-ethoxyethane)sulfonyl fluoride, being denser than aHF, settles at the bottom of the cell and can be drained.

-

The crude product is then purified by distillation.

-

Stage 3: Hydrolysis of perfluoro(2-ethoxyethane)sulfonyl fluoride

The final step is the conversion of the sulfonyl fluoride to the potassium salt by reaction with potassium hydroxide.[4]

Experimental Protocol: Hydrolysis to Potassium Salt

-

Materials:

-

Perfluoro(2-ethoxyethane)sulfonyl fluoride

-

Potassium hydroxide (KOH)

-

Water

-

Suitable organic solvent (e.g., acetone)

-

-

Procedure:

-

A solution of potassium hydroxide in water is prepared in a round-bottom flask.

-

The perfluoro(2-ethoxyethane)sulfonyl fluoride is dissolved in a suitable organic solvent and added dropwise to the stirred KOH solution.

-

The reaction mixture is stirred at room temperature for several hours. The hydrolysis of perfluoroalkanesulfonyl fluorides can be slow.[5]

-

The reaction is monitored by fluoride ion selective electrode to track the formation of fluoride ions.

-

Upon completion, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then evaporated to dryness to yield the crude this compound.

-

The crude salt can be further purified by recrystallization.

-

Quantitative Data

| Stage | Reaction | Reactant | Product | Typical Yield (%) | Reference |

| 1 | Oxidative Chlorination | Thiol | Sulfonyl Chloride | 70 - 90 | [2] |

| 2 | Electrochemical Fluorination | Octanesulfonyl fluoride | Perfluorooctanesulfonyl fluoride | ~25 | [4] |

| 3 | Hydrolysis | Perfluoroalkanesulfonyl fluoride | Potassium Perfluoroalkanesulfonate | High (often quantitative) | General Knowledge |

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the Electrochemical Fluorination (ECF) stage.

Caption: Experimental workflow for the final hydrolysis and purification stage.

References

In-Depth Technical Guide: Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA)

CAS Number: 117205-07-9

This technical guide provides a comprehensive overview of Potassium perfluoro(2-ethoxyethane)sulfonate (PFEESA), a short-chain per- and polyfluoroalkyl substance (PFAS). The information is tailored for researchers, scientists, and drug development professionals, with a focus on its physicochemical properties, experimental analysis through molecular dynamics simulations, and environmental considerations.

Physicochemical Properties

This compound is a fluorinated surfactant. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 117205-07-9 | [1][2] |

| Molecular Formula | C4F9KO4S | [1][2] |

| Molecular Weight | 354.19 g/mol | [1][2] |

| Synonyms | Potassium 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate, PESK | [3] |

Experimental Protocols: Molecular Dynamics (MD) Simulation

Detailed experimental information for PFEESA is limited in publicly available literature. However, a notable study investigated its behavior at the water/gas interface using molecular dynamics simulations. This section outlines the typical methodology for such an experiment.[3]

Objective: To simulate the distribution and orientation of PFEESA ions at a water/gas interface to understand its surfactant properties.

Methodology:

-

System Setup:

-

A simulation box is constructed containing a layer of water molecules.

-

This compound (PFEESA) molecules are randomly distributed within the water layer.

-

A vacuum layer (representing the gas phase) is added on top of the water layer.

-

The system is neutralized by adding an appropriate number of potassium counter-ions (K+).

-

-

Force Field Parameters:

-

A suitable force field, such as a combination of AMBER or CHARMM for the organic anion and compatible parameters for the potassium ion and water, is selected to describe the interatomic interactions.

-

The TIP3P or SPC/E water model is commonly used for the water molecules.

-

-

Simulation Protocol:

-

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to achieve a stable state.

-

Production Run: A long simulation run (e.g., 50-100 nanoseconds) is performed under the NPT ensemble to collect data for analysis. Periodic boundary conditions are applied in all three dimensions.

-

-

Data Analysis:

-

Density Profiles: The distribution of PFEESA anions, potassium cations, and water molecules along the axis perpendicular to the interface is calculated to observe the segregation of species.

-

Radial Distribution Functions (RDFs): RDFs are calculated to analyze the local structure and interactions between different components, such as the interaction between the sulfonate headgroup and water or the potassium ions.

-

Orientation Analysis: The orientation of the PFEESA molecules with respect to the interface is analyzed to determine the arrangement of the hydrophobic tail and hydrophilic headgroup.

-

Interfacial Tension: The surface tension of the water/gas interface can be calculated to quantify the effect of the surfactant.

-

Visualizations

The following diagram illustrates a generalized workflow for a molecular dynamics simulation study of a surfactant like PFEESA.

Environmental Fate and Transport of Short-Chain PFAS

This compound is classified as a short-chain PFAS. The environmental behavior of these substances is of significant interest.

Short-chain PFAS, like PFEESA, are characterized by their high mobility in soil and water.[4] Their chemical structure, featuring a strong carbon-fluorine bond, makes them extremely persistent in the environment, as they are resistant to both abiotic and biotic degradation.[4] This persistence can lead to the contamination of water resources.[4] Due to their properties, once released, they are likely to remain in the environment for extended periods.[4]

It is important to note that while general trends for short-chain PFAS are established, the specific environmental fate and transport of PFEESA may have unique characteristics that require further investigation.

Limitations and Future Directions

This technical guide is constrained by the limited availability of published research specifically on this compound. Notably, there is a lack of information regarding its applications in drug development and its interactions with biological systems, including any potential signaling pathways.

Future research should focus on:

-

Toxicological studies: To understand the potential health effects of PFEESA.

-

Biodegradation and bioaccumulation studies: To better characterize its environmental impact.

-

Applications-focused research: To explore its potential uses in various industries, including pharmaceuticals, and to understand its behavior in relevant biological and chemical systems.

Due to the absence of data on biological signaling pathways for PFEESA, a corresponding diagram could not be generated. The provided visualization illustrates a relevant experimental workflow instead.

References

An In-depth Technical Guide to the Molecular Structure of Potassium Perfluoro(2-ethoxyethane)sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and physicochemical properties of Potassium perfluoro(2-ethoxyethane)sulfonate. The document summarizes key quantitative data, outlines relevant experimental protocols for synthesis and characterization, and presents visualizations of the molecular structure. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound.

Molecular Structure and Properties

This compound is a highly fluorinated anionic surfactant. Its structure consists of a perfluorinated ethyl ether tail and a sulfonate head group, with a potassium counter-ion. The chemical formula is C4F9KO4S, and it has a molecular weight of approximately 354.19 g/mol .[1][2] The presence of the ether linkage and the high degree of fluorination impart unique properties to this molecule, including high thermal and chemical stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4F9KO4S | [1][2] |

| Molecular Weight | 354.19 g/mol | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 117205-07-9 | [1][2] |

Structural Details

While a definitive crystal structure for this compound is not publicly available, structural parameters can be estimated from crystallographic data of related compounds and computational studies. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a typical length of about 1.35 Å.[3] The geometry around the sulfur atom in the sulfonate group is expected to be tetrahedral.

Table 2 provides estimated bond lengths and angles for the perfluoro(2-ethoxyethane)sulfonate anion, based on data from similar molecular fragments.

| Bond | Estimated Length (Å) | Bond Angle | Estimated Angle (°) |

| C-F | ~1.35 | O-S-O | ~119 |

| C-C | ~1.54 | O-S-C | ~107 |

| C-O | ~1.36 | C-O-C | ~118 |

| S-O | ~1.45 | F-C-F | ~109.5 |

| S-C | ~1.82 | F-C-C | ~109.5 |

Note: These values are estimations based on crystallographic data of similar perfluorinated and sulfonate-containing compounds and should be confirmed by experimental determination.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis

A general method for the synthesis of perfluoroether sulfonic acids involves the direct fluorination of their hydrocarbon analogues.[4] A plausible synthetic route for this compound is outlined below.

Workflow for Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Proposed):

-

Sulfonation of 2-(2-ethoxyethoxy)ethan-1-ol: The starting alcohol is reacted with a sulfonating agent, such as chlorosulfonic acid, in a suitable solvent to introduce the sulfonate group.

-

Formation of the Sulfonyl Chloride: The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride.

-

Electrochemical Fluorination (ECF): The sulfonyl chloride is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

-

Hydrolysis: The perfluorinated sulfonyl fluoride is carefully hydrolyzed to the corresponding sulfonic acid.

-

Neutralization: The perfluoro(2-ethoxyethane)sulfonic acid is neutralized with a stoichiometric amount of potassium hydroxide in a suitable solvent (e.g., water or ethanol) to yield the final potassium salt. The product can then be isolated by evaporation of the solvent and further purified by recrystallization.

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of fluorinated compounds.

-

¹⁹F NMR: Due to the wide chemical shift range of ¹⁹F, distinct signals are expected for the CF₃, OCF₂, and SCF₂ groups.[5] The chemical shifts would be indicative of the electronic environment of the fluorine nuclei.

-

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the perfluoro(2-ethoxyethane)sulfonate backbone. The chemical shifts would be influenced by the attached fluorine and oxygen atoms.

Typical Experimental Parameters for NMR:

| Parameter | ¹⁹F NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | D₂O or other suitable deuterated solvent | D₂O or other suitable deuterated solvent |

| Reference | External CFCl₃ (0 ppm) | Internal TMS (0 ppm) |

| Temperature | Room Temperature | Room Temperature |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 1200 - 1000 | C-F stretching vibrations |

| 1150 - 1080 | C-O-C stretching vibrations |

| 1250 - 1170 | Asymmetric SO₃ stretching |

| 1060 - 1030 | Symmetric SO₃ stretching |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded over a suitable range (e.g., 4000 - 400 cm⁻¹).

-

The background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in negative ion mode is a suitable technique for this anionic compound.

Experimental Protocol for ESI-MS:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

-

The solution is infused into the ESI source.

-

The mass spectrum is acquired in negative ion mode. The expected parent ion would be the perfluoro(2-ethoxyethane)sulfonate anion [C₄F₉O₄S]⁻ at m/z ≈ 315.

Logical Relationships in Characterization

The characterization of this compound involves a multi-technique approach to confirm its identity and purity.

References

- 1. scbt.com [scbt.com]

- 2. 117205-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. WO2011040497A1 - Method for producing perfluorosulfonic acid having ether structure and derivative thereof, and surfactant containing fluorine-containing ether sulfonic acid compound and derivative thereof - Google Patents [patents.google.com]

- 5. 19F [nmr.chem.ucsb.edu]

Thermal Degradation of Potassium Perfluoro(2-ethoxyethane)sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate, also known as F-53B, is a chlorinated polyfluoroalkyl ether sulfonate (Cl-PFAES) that has been used as a replacement for perfluorooctane sulfonate (PFOS) in various industrial applications. As a member of the per- and polyfluoroalkyl substances (PFAS) family, its environmental fate and thermal stability are of significant interest. This technical guide provides an in-depth overview of the thermal degradation of this compound, compiling available quantitative data, outlining experimental protocols, and visualizing proposed degradation pathways.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | F-53B, 6:2 chlorinated polyfluoroalkyl ether sulfonate (6:2 Cl-PFAES), Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate |

| CAS Number | 73606-19-6 |

| Molecular Formula | C₈ClF₁₆KO₄S |

Thermal Stability and Decomposition Data

The thermal stability of this compound (referred to as 6:2 Cl-PFAES in the cited study) has been investigated, particularly in a soil matrix. The data indicates that its stability is influenced by its ether linkage, making it more susceptible to thermal degradation than its perfluoroalkyl counterparts.

Table 1: Thermal Decomposition of 6:2 Cl-PFAES in Soil

| Temperature (°C) | Time (minutes) | Decomposition (%) |

| 300 | 30 | 26.0 |

| ≥500 | 30 | >99 |

Data sourced from a study on the thermal degradation of various PFAS in soil. The decomposition of 6:2 Cl-PFAES was observed to begin between 200 °C and 400 °C[1].

Table 2: Comparative Thermal Stability of Various PFAS

| Compound Class | General Order of Thermal Stability |

| Perfluoroalkyl sulfonic acids (PFSAs) | Most Stable |

| 6:2 Cl-PFAES / 8:2 FTS / PFCAs | Moderately Stable |

| N-methylperfluorooctane sulfonamidoacetic acid (N-MeFOSAA) | Less Stable |

| Hexafluoropropylene oxide dimer acid (HFPO-DA) | Least Stable |

This table illustrates the general trend in thermal stability among different classes of PFAS, with PFSAs being the most resistant to thermal degradation and ether-containing compounds like 6:2 Cl-PFAES and HFPO-DA being less stable[1].

Experimental Protocols

Detailed experimental data for the thermal degradation of pure this compound is limited. However, standard methodologies for evaluating the thermal stability of PFAS can be applied.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to determine the thermal stability and decomposition profile of a substance.

-

Objective: To determine the onset and peak degradation temperatures and quantify mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.

-

Sample Preparation: A small, precisely weighed amount of this compound is placed in a sample pan (e.g., platinum or ceramic).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10-20 °C/min.

-

Temperature Range: From ambient temperature to approximately 1000 °C.

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen) to study pyrolysis and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen) to simulate combustion.

-

Gas Flow Rate: A constant flow rate, typically 20-50 mL/min.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify peak degradation temperatures. The coupled mass spectrometer or FTIR analyzes the gaseous products evolved during decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the specific products of thermal decomposition.

-

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the pyrolysis of this compound.

-

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of the sample is placed in a pyrolysis tube or on a filament.

-

Experimental Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated, for instance, from 300 °C to 900 °C, to understand the product distribution at different stages of degradation.

-

Atmosphere: Pyrolysis is typically carried out in an inert atmosphere (e.g., helium).

-

GC Separation: A capillary column suitable for separating halogenated organic compounds is used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluted compounds.

-

-

Data Analysis: The mass spectra of the separated compounds are compared with spectral libraries (e.g., NIST) to identify the degradation products.

Proposed Thermal Degradation Pathways

While a definitive thermal degradation mechanism for this compound has not been published, insights can be drawn from studies on its degradation in plasma and the thermal decomposition of other PFAS. The presence of the ether linkage, the sulfonate group, and the carbon-chlorine bond are likely points of initial cleavage.

A proposed degradation pathway could involve several key steps:

-

Desulfonation: Cleavage of the C-S bond, releasing SO₂ or SO₃.

-

Dechlorination: Homolytic cleavage of the C-Cl bond.

-

Ether Bond Cleavage: Scission of the C-O-C ether linkage.

-

"Unzipping" Reactions: Stepwise elimination of CF₂ units from the perfluoroalkyl chain.

-

Radical Recombination: Formation of various smaller, volatile fluorinated and chlorinated compounds.

Below are visualizations of a generalized experimental workflow and a potential degradation pathway.

Caption: A generalized workflow for the thermal analysis of this compound.

Caption: A hypothesized pathway for the thermal degradation of F-53B.

Conclusion

The available data indicates that this compound is less thermally stable than legacy perfluoroalkyl sulfonic acids, likely due to the presence of an ether linkage in its molecular structure. Complete degradation can be achieved at temperatures of 500 °C and above. The thermal decomposition process is expected to be complex, involving multiple cleavage and rearrangement pathways, leading to the formation of a variety of smaller fluorinated and chlorinated volatile organic compounds, as well as inorganic acid gases and potassium salts. Further research utilizing the described experimental protocols on the pure compound is necessary to fully elucidate its thermal degradation mechanism and to comprehensively identify and quantify its degradation products. This information is critical for developing effective thermal treatment strategies for F-53B and other emerging PFAS compounds.

References

An In-depth Technical Guide to the Solubility of Potassium perfluoro(2-ethoxyethane)sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols related to Potassium perfluoro(2-ethoxyethane)sulfonate (CAS RN: 117205-07-9). Given the limited publicly available quantitative solubility data for this specific compound, this guide also includes information on the solubility of structurally similar per- and polyfluoroalkyl substances (PFAS) to provide a comparative context. Furthermore, detailed experimental methodologies for determining the solubility of PFAS compounds are presented.

Introduction to this compound

This compound is a synthetic organofluorine compound belonging to the broad class of PFAS. Its chemical structure, characterized by a fluorinated ether backbone and a terminal sulfonate group, imparts unique physicochemical properties, including surface activity. Understanding its solubility is crucial for assessing its environmental fate, transport, and potential biological interactions.

Molecular dynamics simulations suggest that in aqueous systems, the perfluoro(2-ethoxyethane)sulfonate anion spontaneously moves to the water/gas interface.[1] The hydrophilic sulfonic acid group tends to remain immersed in water, while the hydrophobic fluorocarbon chain orients towards the gas phase.[1] This behavior is characteristic of surfactants.[1]

Solubility Data

Qualitative Solubility Assessment

Based on its chemical structure, this compound is expected to be soluble in water and other polar solvents. The potassium salt form suggests a higher aqueous solubility compared to its corresponding acid form. The presence of the ether linkage may slightly increase its flexibility and interaction with a broader range of solvents compared to simple perfluoroalkane sulfonates.

Comparative Solubility of Structurally Related PFAS

To provide a frame of reference, the following tables summarize the aqueous solubility of two of the most well-studied PFAS compounds: Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS). It is important to note that these are longer-chain compounds and may exhibit different solubility profiles.

Table 1: Aqueous Solubility of Perfluorooctanoic Acid (PFOA)

| Temperature (°C) | Solubility (mg/L) | Reference |

| 25 | 3,300 | [3] |

| 25 | 9,500 (estimated) | [3][4] |

Table 2: Aqueous Solubility of Perfluorooctanesulfonate (PFOS) and its Potassium Salt

| Compound | Solvent | Temperature (°C) | Solubility (mg/L) | Reference |

| PFOS (Potassium Salt) | Pure Water | Not Specified | 498 - 680 | [5] |

| PFOS (Potassium Salt) | Salt Water | Not Specified | 12.4 | [5] |

| PFOS | Freshwater | Not Specified | 370 | [6] |

| PFOS | Seawater | Not Specified | 25 | [6] |

Note: The solubility of ionic PFAS like PFOS can significantly decrease in saline environments due to the "salting-out" effect.[6]

Table 3: Solubility of PFOS in Various Organic Solvents

| Solvent | Dielectric Constant | Solubility (g/L) |

| Methanol | 32.7 | 37.1 |

| Acetonitrile | 37.5 | 12 |

| Acetone | 20.7 | > Methanol |

| Ethanol | 24.5 | ~7 |

| Octanol | 10.3 | 0.11 |

| Carbon Tetrachloride | 2.2 | 0.025 |

| Hexane | 1.9 | < 0.025 |

This data is adapted from a study on PFOS and illustrates the general trend of decreasing solubility in less polar organic solvents.[7]

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound, standardized methods are available. The OECD Test Guideline 105 for Water Solubility is a widely accepted protocol.[8][9][10][11] The two primary methods described in this guideline are the Column Elution Method and the Shake-Flask Method.

OECD 105: Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining the solubility of substances with a solubility above 10⁻² g/L.[9][10][12]

Principle: A surplus of the test substance is agitated in water at a controlled temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Shaking apparatus with controlled temperature (e.g., shaker bath or magnetic stirrer in a thermostatically controlled environment).

-

Glass vessels with tight-fitting stoppers.

-

Centrifuge with temperature control.

-

Analytical instrumentation appropriate for the substance (e.g., LC-MS/MS, GC-MS).

Procedure:

-

Preliminary Test: An initial test is performed to estimate the approximate solubility and the time required to reach equilibrium.

-

Definitive Test: a. An excess amount of the test substance is added to replicate flasks containing a known volume of water. b. The flasks are sealed and agitated at a constant temperature (e.g., 20 °C or 30 °C) until equilibrium is reached. This can take 24 to 72 hours.[13][14] c. After equilibration, the solutions are allowed to stand for at least 24 hours at the test temperature to allow for phase separation. d. The aqueous phase is then carefully separated from any undissolved solid, typically by centrifugation. e. The concentration of the dissolved substance in the clear aqueous supernatant is quantified using a validated analytical method.

-

Data Reporting: The solubility is reported as the average of at least three replicate measurements, along with the standard deviation, test temperature, and details of the analytical method used.

Below is a Graphviz diagram illustrating the workflow of the Shake-Flask method for determining water solubility.

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding signaling pathways directly involving this compound. Research in this area for emerging PFAS compounds is ongoing.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides a framework for understanding its likely solubility characteristics based on the behavior of related PFAS compounds. For researchers and professionals in drug development, the provided experimental protocols, particularly the OECD 105 Shake-Flask method, offer a standardized approach to empirically determine the solubility of this and other similar compounds. The generation of such data would be a valuable contribution to the scientific community.

References

- 1. scispace.com [scispace.com]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. epa.gov [epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. filab.fr [filab.fr]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. quora.com [quora.com]

The Environmental Fate of Potassium Perfluoro(2-ethoxyethane)sulfonate: A Technical Guide for Researchers

Introduction

Potassium perfluoro(2-ethoxyethane)sulfonate belongs to the expansive class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their exceptional chemical stability. This stability, owing to the strength of the carbon-fluorine bond, also contributes to their persistence in the environment. As a short-chain perfluoroether sulfonate, its environmental fate is of increasing interest to researchers, regulators, and drug development professionals who may use such compounds in their processes. This document provides a technical overview of the anticipated environmental persistence, degradation, bioaccumulation, and mobility of this compound, based on current knowledge of analogous PFAS compounds.

Physicochemical Properties and Environmental Distribution

The behavior of this compound in the environment is governed by its physicochemical properties. While specific experimental values for this compound are scarce, its structure allows for the estimation of its properties based on similar short-chain and ether-containing PFAS.

A molecular dynamics study of this compound in water/gas systems indicates that it acts as a surfactant, with the perfluoroalkyl chain orienting towards the gas phase and the sulfonate group remaining in the water. This suggests a tendency to accumulate at interfaces in the environment, such as the air-water or sediment-water interface.

Table 1: Inferred Physicochemical Properties and Environmental Distribution of this compound and Analogue Short-Chain PFAS

| Property | Inferred Value/Behavior for this compound | Analogue Data and Rationale |

| Water Solubility | High | Short-chain PFAS are generally more water-soluble than their long-chain counterparts. The presence of the ether linkage and the sulfonate group enhances water solubility. |

| Vapor Pressure | Low | As a salt, it is expected to have a very low vapor pressure, limiting its volatilization from water or soil. |

| Octanol-Water Partitioning Coefficient (Kow) | Low to Moderate | Short-chain PFAS typically have lower Kow values than long-chain ones, indicating a lower tendency to partition into fatty tissues. |

| Soil Adsorption Coefficient (Koc) | Low | Due to its high water solubility and anionic nature, it is expected to have low adsorption to soil and sediment organic carbon, leading to high mobility in soil and groundwater.[1] |

| Primary Environmental Compartments | Water (surface and groundwater), potentially soil | Its high water solubility and low vapor pressure suggest it will predominantly be found in the aqueous phase. Its mobility in soil makes groundwater a likely reservoir. |

Environmental Persistence and Degradation

Based on the general characteristics of PFAS, this compound is expected to be highly persistent in the environment. A Safety Data Sheet for the compound states that it is "Not readily biodegradable" and "May cause long-term adverse effects in the environment".[2]

Biodegradation

Studies on a range of short-chain PFAS, including those with ether linkages, have consistently shown high resistance to microbial degradation under both aerobic and anaerobic conditions.[3][4] The strong carbon-fluorine and carbon-ether bonds are not readily cleaved by microbial enzymes. While some polyfluoroalkyl substances can be biotransformed to persistent perfluoroalkyl acids, the potential for such transformation of this compound is unknown.[5]

Abiotic Degradation

Hydrolysis: The chemical structure of this compound suggests it is stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for PFAS in the environment. While some advanced reduction processes using hydrated electrons have shown the potential to degrade perfluoroether carboxylic acids, the efficiency for sulfonates and the relevance to natural environmental conditions are uncertain.[6]

Hypothetical Degradation Pathway

While complete mineralization is unlikely under normal environmental conditions, a hypothetical initial degradation step could involve the cleavage of the ether bond, which is generally considered more susceptible to chemical attack than the C-F bond.

Caption: Hypothetical initial degradation of this compound.

Bioaccumulation and Ecotoxicity

The bioaccumulation potential of short-chain PFAS is generally considered to be lower than that of their long-chain counterparts. However, recent studies have indicated that some short-chain PFAS can bioaccumulate in certain organisms, particularly invertebrates.[7] The presence of an ether linkage may influence the bioaccumulation potential, but specific data for this compound is lacking.

Table 2: Summary of Bioaccumulation and Ecotoxicity Data for Analogue Short-Chain PFAS

| Endpoint | Organism | Compound | Value | Reference |

| Bioaccumulation Factor (BAF) | Fish | Perfluoroethylcyclohexane sulfonate | 630 L/kg | [7] |

| Bioaccumulation | Marine Invertebrates | 6:2 Fluorotelomer sulfonate | Detected at considerable concentrations | [7] |

| Toxicity | General | Short-chain PFAS | Growing concern, may be more toxic than previously thought | [8][9] |

Experimental Protocols for Environmental Fate Assessment

To address the data gaps for this compound, a suite of standardized experimental protocols should be employed. The following outlines key methodologies typically used for assessing the environmental fate of PFAS.

Biodegradation Testing

Protocol: OECD 301: Ready Biodegradability.

Methodology:

-

Prepare a mineral medium inoculated with microorganisms from a wastewater treatment plant.

-

Add this compound as the sole source of organic carbon.

-

Incubate in the dark at a constant temperature (e.g., 20-25°C).

-

Monitor the degradation of the test substance over 28 days by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.

-

Analyze parent compound concentration at the beginning and end of the study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Soil Adsorption/Desorption

Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method.

Methodology:

-

Select a range of representative soils with varying organic carbon content and pH.

-

Prepare solutions of this compound in a background electrolyte solution (e.g., 0.01 M CaCl2).

-

Equilibrate known masses of soil with the test solutions for a specified period (e.g., 24-48 hours) with agitation.

-

Separate the soil and aqueous phases by centrifugation.

-

Measure the concentration of the test substance in the aqueous phase using LC-MS/MS.

-

Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Experimental Workflow for Environmental Fate Assessment

Caption: Standard experimental workflow for assessing the environmental fate of a chemical.

Conclusion and Future Research

The environmental fate of this compound is largely inferred from the behavior of other short-chain PFAS. It is expected to be persistent, mobile in aquatic and soil environments, and have a low to moderate potential for bioaccumulation. However, the absence of specific experimental data represents a significant knowledge gap.

Future research should prioritize conducting standardized environmental fate studies on this compound to provide the quantitative data necessary for a comprehensive risk assessment. This includes determining its biodegradation and abiotic degradation rates, soil adsorption coefficients, and bioaccumulation factors in relevant organisms. Such data are crucial for understanding its environmental impact and for informing the development and use of safer alternatives.

References

- 1. turi.org [turi.org]

- 2. (PDF) Bioaccumulation of Fluorotelomer Sulfonates and [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. www2.mst.dk [www2.mst.dk]

- 9. ewg.org [ewg.org]

Toxicological Profile of Potassium Perfluoro(2-ethoxyethane)sulfonate

An In-Depth Technical Guide

Disclaimer: This document provides a summary of the currently available toxicological information for Potassium perfluoro(2-ethoxyethane)sulfonate (CAS No. 117205-07-9). It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a significant lack of specific toxicological studies for this particular compound. The majority of available data pertains to structurally related per- and polyfluoroalkyl substances (PFAS), such as Potassium Perfluorohexanesulfonate (PFHxS) and Potassium Perfluorooctanesulfonate (PFOS). While this information is presented for comparative purposes, it should not be directly extrapolated to predict the toxicological profile of this compound.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), this compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1] Precautionary measures include wearing protective gloves, clothing, and eye/face protection.[1] In case of contact, standard first aid measures are recommended.[1]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement Code |

| Skin Irritation (Category 2) | H315 |

| Eye Irritation (Category 2A) | H319 |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 |

Source: Synquest Labs Safety Data Sheet[1]

Toxicological Data for Structurally Related Compounds

Due to the absence of specific toxicological studies on this compound, this section summarizes data from studies on structurally related PFAS compounds, namely Potassium Perfluorohexanesulfonate (PFHxS) and Potassium Perfluorooctanesulfonate (PFOS). This information is provided to offer a general understanding of the potential toxicological concerns associated with this class of chemicals.

Subchronic Toxicity

A 182-day oral toxicity study of potassium PFOS in cynomolgus monkeys identified the liver as a target organ, with effects including increased liver weights and hepatocellular hypertrophy.[2] Lowered serum total cholesterol and triiodothyronine concentrations were also observed.[2]

Table 2: Subchronic Oral Toxicity of Potassium Perfluorooctanesulfonate (PFOS) in Cynomolgus Monkeys

| Study Duration | Species | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| 182 days | Cynomolgus Monkey | Oral (gavage) | 0, 0.03, 0.15, 0.75 | 0.15 | Increased liver weight, hepatocellular hypertrophy, decreased serum total cholesterol and triiodothyronine at 0.75 mg/kg/day.[2] |

NOAEL: No-Observed-Adverse-Effect Level

Reproductive and Developmental Toxicity

Studies on potassium PFHxS in rats and mice have been conducted to evaluate its potential for reproductive and developmental toxicity.

Table 3: Reproductive and Developmental Toxicity of Potassium Perfluorohexanesulfonate (PFHxS)

| Species | Route of Administration | Dose Levels (mg/kg/day) | Key Findings |

| Sprague Dawley Rat | Oral (gavage) | 0, 0.3, 1, 3, 10 | No reproductive or developmental effects were observed. Effects in parental males included reductions in serum total cholesterol and decreased prothrombin time.[3] |

| CD-1 Mouse | Oral (gavage) | Up to 3 | Equivocal decrease in live litter size at 1 and 3 mg/kg/day. Adaptive hepatocellular hypertrophy in F0 males.[4][5] |

Experimental Protocols for Cited Studies on Related Compounds

Subchronic Oral Toxicity Study of Potassium PFOS in Cynomolgus Monkeys

-

Test Substance: Potassium Perfluorooctanesulfonate (PFOS)

-

Species: Male and female cynomolgus monkeys

-

Administration: Oral gavage daily for 182 days.

-

Dose Groups: 0, 0.03, 0.15, and 0.75 mg/kg/day.

-

Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights were monitored. Gross and microscopic pathology were performed.

-

Recovery Groups: Animals from the control and 0.75 mg/kg/day groups were monitored for one year after cessation of treatment.[2]

Reproductive and Developmental Toxicity Study of Potassium PFHxS in Sprague Dawley Rats

-

Test Substance: Potassium Perfluorohexanesulfonate (K+PFHxS)

-

Species: 15 male and 15 female Sprague Dawley rats per group.

-

Administration: Oral gavage with K+PFHxS in 0.5% carboxymethylcellulose.

-

Dosing Regimen: Dosing occurred for 14 days prior to cohabitation, during cohabitation, and until the day before sacrifice for males (minimum 42 days) and through gestation and lactation for females.

-

Evaluations: Reproductive success, clinical signs, body weight, food consumption, estrous cycling, neurobehavioral effects, gross and microscopic anatomy of selected organs, sperm analysis, hematology, and clinical pathology were assessed.[3]

Reproductive and Developmental Toxicity of Potassium PFHxS in CD-1 Mice

-

Test Substance: Potassium Perfluorohexanesulfonate (K+PFHxS)

-

Species: 30 male and 30 female CD-1 mice per group.

-

Administration: Oral gavage.

-

Dosing Regimen: F0 generation was dosed before mating, and for females, through gestation and lactation. F1 pups were directly dosed for 14 days after weaning.

-

Evaluations: Litter size, pup survival, developmental landmarks (preputial separation and vaginal opening), reproductive parameters, hematology, clinical pathology, thyroid stimulating hormone (TSH), neurobehavioral effects, and histopathology were examined.[4][5]

Logical Workflow for Toxicity Assessment of Novel Compounds

In the absence of direct toxicological data for a specific chemical like this compound, a structured approach is necessary to estimate its potential hazards. This often involves leveraging data from structurally similar compounds, a process known as "read-across." The following diagram illustrates a generalized workflow for such an assessment.

Conclusion

There is a critical lack of publicly available toxicological data for this compound. The primary information is limited to its classification as a skin, eye, and respiratory irritant. While data from structurally related PFAS compounds like PFHxS and PFOS suggest potential for effects on the liver, lipid metabolism, and thyroid hormones, as well as potential reproductive and developmental effects, these findings cannot be directly applied to this compound without further investigation.

For a comprehensive understanding of the toxicological profile of this compound, dedicated studies are required, including assessments of acute, subchronic, and chronic toxicity, as well as genotoxicity, reproductive, and developmental toxicity. In the interim, a precautionary approach to handling this compound is warranted based on the known hazards of the broader PFAS class.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Subchronic toxicity studies on perfluorooctanesulfonate potassium salt in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of potential reproductive and developmental toxicity of potassium perfluorohexanesulfonate in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reproductive and developmental toxicity of potassium perfluorohexanesulfonate in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

Spectroscopic Analysis of Potassium Perfluoro(2-ethoxyethane)sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Potassium perfluoro(2-ethoxyethane)sulfonate. This compound, belonging to the class of per- and polyfluoroalkyl substances (PFAS), has applications in various industrial and research settings. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This document outlines the expected spectroscopic data, detailed experimental protocols, and visual representations of the analytical workflow and molecular structure.

Chemical Structure and Properties

This compound is the potassium salt of perfluoro(2-ethoxyethane)sulfonic acid. Its chemical structure consists of a short perfluoroalkyl ether chain attached to a sulfonate group, with a potassium counterion.

The presence of highly electronegative fluorine atoms and the sulfonate group significantly influences the compound's chemical and physical properties, as well as its spectroscopic behavior.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. 19F and 13C NMR are particularly informative.

Table 1: Predicted ¹⁹F and ¹³C NMR Chemical Shifts

| Nucleus | Position (see Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | F-1 | -80 to -85 | Triplet |

| ¹⁹F | F-2 | -85 to -90 | Singlet (broad) |

| ¹⁹F | F-3 | -120 to -125 | Triplet |

| ¹⁹F | F-4 | -125 to -130 | Singlet (broad) |

| ¹³C | C-1 | 115 to 120 | Triplet of Triplets |

| ¹³C | C-2 | 110 to 115 | Singlet (broad) |

| ¹³C | C-3 | 105 to 110 | Triplet of Triplets |

| ¹³C | C-4 | 100 to 105 | Singlet (broad) |

Note: Predicted chemical shifts are relative to CFCl₃ for ¹⁹F and TMS for ¹³C. The actual values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the C-F and S-O bonds.

Table 2: Expected FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1200 - 1300 | Asymmetric SO₃⁻ stretch | Strong |

| 1100 - 1200 | Symmetric SO₃⁻ stretch | Strong |

| 1000 - 1150 | C-F stretch | Very Strong |

| 950 - 1050 | C-O-C stretch | Medium |

| 600 - 700 | S-O bend | Medium |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this ionic compound. The mass spectrum is expected to show the anionic component.

Table 3: Expected Mass Spectrometry Data (Negative Ion Mode)

| m/z (calculated) | Ion |

| 314.9452 | [CF₃CF₂OCF₂CF₂SO₃]⁻ |

Note: The m/z value corresponds to the perfluoro(2-ethoxyethane)sulfonate anion. Data is based on the monoisotopic mass of the free acid anion [M-H]⁻.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹⁹F and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent may affect the chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard one-dimensional ¹⁹F spectrum.

-

Use a spectral width appropriate for fluorinated compounds (e.g., -250 to 50 ppm).

-

Employ a relaxation delay of 2-5 seconds.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 200 ppm.

-

A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of fluorinated carbons.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually collected in the mid-IR range (4000 - 400 cm⁻¹).

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the anionic component.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with a small percentage of water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in negative ion mode.

-

Set the capillary voltage to an appropriate value (e.g., -3 to -4 kV).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

-

The instrument should be calibrated using a standard of known mass.

-

Mandatory Visualizations

Chemical Structure and Spectroscopic Probes

The following diagram illustrates the chemical structure of this compound and highlights the different fluorine and carbon environments relevant to NMR spectroscopy.

Caption: Chemical structure of this compound.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

The Emergence of Ether-Containing PFAS: A Technical Guide to Their History, Discovery, and Core Toxicological Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic compounds that have garnered significant scientific and regulatory attention due to their persistence, bioaccumulation, and potential for adverse health effects. In response to mounting concerns over long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), a new generation of fluorinated compounds has been developed and utilized, characterized by the incorporation of ether linkages into their chemical structures. This technical guide provides a comprehensive overview of the history, discovery, and core toxicological profiles of these prominent ether-containing PFAS. It details their physicochemical properties, summarizes key toxicological data, and outlines the experimental protocols for their analysis and the investigation of their mechanisms of action. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of these emerging contaminants.

Introduction: A Shift in Fluorochemical Landscape

The story of ether-containing PFAS is intrinsically linked to the history of their predecessors. The unique properties of PFAS, discovered in the 1930s, led to their widespread use in a multitude of industrial and consumer products by the 1950s.[1] However, growing awareness of the environmental persistence and bioaccumulation of long-chain PFAS, such as PFOA and PFOS, prompted a shift in the fluorochemical industry in the early 2000s.[2] This led to the development and introduction of alternative compounds, including a notable class of PFAS containing ether linkages in their fluorinated alkyl chains.

These ether-containing PFAS were designed with the intention of offering similar performance characteristics to the legacy compounds but with potentially more favorable environmental and toxicological profiles. The inclusion of an ether bond was hypothesized to create a point of potential degradation, thereby reducing their persistence. However, the environmental presence and potential for adverse health effects of these replacement chemicals are now under intense scrutiny. This guide focuses on three of the most prominent ether-containing PFAS: GenX (HFPO-DA), ADONA, and F-53B.

History and Discovery of Key Ether-Containing PFAS Compounds

The transition from long-chain PFAS to ether-containing alternatives was a direct response to regulatory pressure and growing scientific evidence of the former's negative impacts.

GenX (HFPO-DA): The GenX technology, which utilizes hexafluoropropylene oxide dimer acid (HFPO-DA), was introduced by DuPont as a replacement for PFOA in the manufacturing of fluoropolymers around 2009.[3] However, evidence suggests that GenX and related compounds may have been produced and discharged as byproducts of other fluorochemical manufacturing processes as early as the 1980s.[4][5]

ADONA: Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) was developed by 3M (Dyneon™) and has been in use since the early 2000s as a processing aid in the production of fluoropolymers, serving as another replacement for PFOA.[3][6]

F-53B: The chlorinated polyfluoroalkyl ether sulfonate known as F-53B has a longer history of use, particularly in China, where it has been utilized as a mist suppressant in the electroplating industry since the 1970s as an alternative to PFOS.[7][8] Its production and use have reportedly increased following global restrictions on PFOS.[8]

Physicochemical Properties

The inclusion of an ether linkage and variations in chain length and functional groups impart distinct physicochemical properties to these emerging PFAS compared to their long-chain predecessors. A summary of key properties is presented in Table 1.

| Property | GenX (HFPO-DA) | ADONA | F-53B (6:2 Cl-PFESA) |

| Molecular Formula | C6HF11O3 | C7H2F12O4 | C8ClF16O4S |

| Molar Mass ( g/mol ) | 330.05 | 378.07 | 570.57 |

| Water Solubility | High | Moderate | Data not readily available |

| Vapor Pressure | Low | Low | Data not readily available |

| Octanol-Water Partition Coefficient (log Kow) | Low | Low | Data not readily available |

Table 1: Physicochemical properties of selected ether-containing PFAS compounds.

Toxicological Profile

The toxicological profiles of ether-containing PFAS are an area of active research. While they were introduced as potentially safer alternatives, studies have indicated that they can elicit a range of adverse health effects.

Acute and Subchronic Toxicity

Quantitative toxicological data for key ether-containing PFAS are summarized in Table 2. These values provide insights into the acute and repeated-dose toxicity of these compounds.

| Compound | Test Organism | Endpoint | Value | Reference |

| GenX (HFPO-DA) | Rat | Oral LD50 | >5000 mg/kg | - |

| Rat | 28-day Oral NOAEL | 0.1 mg/kg/day (liver effects) | [9] | |

| Rat | 28-day Oral LOAEL | 1 mg/kg/day (liver effects) | [9] | |

| ADONA | Data not readily available | - | - | - |

| F-53B | Rat | 28-day Oral NOAEL | 5 mg/kg/day | [9] |

| Rat | 28-day Oral LOAEL | 20 mg/kg/day (thyroid effects) | [9] |

Table 2: Summary of acute and subchronic toxicity data for selected ether-containing PFAS.

Mechanisms of Toxicity and Signaling Pathways

A primary mechanism of toxicity for many PFAS, including some ether-containing compounds, is the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism and other cellular processes.

PPAR Activation: Both GenX and ADONA have been shown to activate PPARα and PPARγ.[10] The activation of these receptors can lead to disruptions in lipid and glucose metabolism. The general mechanism of PPAR activation is depicted below.

PPAR Activation Pathway for Ether-Containing PFAS

Other Toxicological Pathways: Research on F-53B has revealed additional mechanisms of toxicity beyond PPAR activation. Studies have indicated that F-53B can induce neurodevelopmental toxicity by disrupting calcium signaling pathways.[11] Furthermore, F-53B has been linked to renal toxicity through the activation of TGF-β1/Smad3 and NF-κB signaling pathways, leading to inflammation and fibrosis.[12] It has also been shown to induce cardiotoxicity via the nitric oxide signaling pathway.[13]

Toxicological Pathways of F-53B

Experimental Protocols

Analysis of Ether-Containing PFAS in Water by EPA Method 1633

EPA Method 1633 is a validated procedure for the analysis of 40 PFAS compounds in various matrices, including wastewater, surface water, and groundwater. The method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Collection: Collect water samples in high-density polyethylene (HDPE) or polypropylene containers.

-

Sample Fortification: Spike the sample with isotopically labeled internal standards.

-

Solid-Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with ammonium hydroxide in methanol, followed by an equilibration with formic acid in water.

-

Load the water sample onto the conditioned cartridge.

-

Wash the cartridge with a buffered solution to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the PFAS from the cartridge with ammonium hydroxide in methanol.

-

-

Extract Concentration: Concentrate the eluate to a final volume of 1 mL.

-

LC-MS/MS Analysis:

-

Inject an aliquot of the concentrated extract into an LC-MS/MS system.

-

Separate the PFAS analytes using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium acetate in water and methanol).

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

EPA Method 1633 Workflow for Water Analysis

PPAR Activation Assessment using a Luciferase Reporter Gene Assay

This in vitro assay is commonly used to determine the ability of a compound to activate PPARs.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., COS-1, HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the ligand-binding domain of the PPAR of interest (e.g., PPARα) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.

-

-

Compound Exposure:

-